(S)-tert-butyl 3-hydroxybutanoate

Overview

Description

“(S)-tert-butyl 3-hydroxybutanoate” is a chemical compound that is used in scientific research. It is a chiral building block for the preparation of bioactive compounds such as pheromones and carbapenem antibiotics . It may also be used to treat conditions associated with elevated plasma levels of free fatty acids in a human or animal subject .

Synthesis Analysis

The synthesis of “(S)-tert-butyl 3-hydroxybutanoate” involves the use of biological reagents. For instance, baker’s yeast has been used as a chiral reducing agent to transform an achiral starting material, ethyl acetoacetate, into a chiral product, (S)-(+)-ethyl 3-hydroxybutanoate . Another method involves the use of Escherichia coli cells expressing both the carbonyl reductase (S1) gene from Candida magnoliae and the glucose dehydrogenase (GDH) gene from Bacillus megaterium .

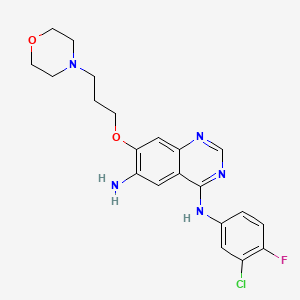

Molecular Structure Analysis

The molecular structure of “(S)-tert-butyl 3-hydroxybutanoate” consists of 12 Hydrogen atoms, 6 Carbon atoms, and 3 Oxygen atoms . The molecular weight of this compound is 176.210 Da .

Chemical Reactions Analysis

“(S)-tert-butyl 3-hydroxybutanoate” is formed as a product of the normal metabolism of fatty acid oxidation and can substitute and alternate with glucose under conditions of fuel and food deficiency . It is also used as a substrate for the synthesis of polyhydroxybutyrate, which is a reserve material .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-tert-butyl 3-hydroxybutanoate” include a boiling point of 268.7±15.0 °C at 760 mmHg, a flash point of 101.1±13.9 °C, and a density of 1.1±0.1 g/cm^3 .

Scientific Research Applications

Organic Synthesis

“(S)-tert-butyl 3-hydroxybutanoate” serves as an optically active starting material used in organic synthesis . It is a key compound in the creation of various complex molecules due to its chiral nature and the presence of functional groups that can undergo a variety of chemical reactions .

Preparation of Methyl Elenolate

This compound is also used in the preparation of (-)-methyl elenolate . Methyl elenolate is a useful intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and complex organic molecules .

Visible-light Driven Synthesis

In a recent study, a system was established for visible-light driven 3-hydroxybutyrate synthesis from CO2 and acetone . This system uses a hybrid system of photocatalytic NADH regeneration and multi-biocatalysts . The conversion yield for acetone to 3-hydroxybutyrate was improved up to 81% in this system after 7 hours of irradiation .

Production of Biodegradable Plastics

3-Hydroxybutyrate, a monomer of Poly-3-hydroxybutyrate (PHB), can be synthesized from renewable materials . PHB-derived plastics are polymer materials with excellent biodegradability, being insoluble in water and relatively resistant to hydrolysis . This makes them an attractive alternative to traditional petroleum-based plastics.

Ketone Body Research

3-Hydroxybutyrate is a type of ketone body. There is a growing scientific interest in ketone bodies, particularly 3-Hydroxybutyrate . It is hoped that future controlled clinical studies will reveal and determine to what extent the diverse biological manifestations of 3-Hydroxybutyrate should be introduced medically .

Mechanism of Action

“(S)-tert-butyl 3-hydroxybutanoate”, as a ketone body, binds to specific hydroxyl-carboxylic acid receptors and inhibits histone deacetylase enzymes, free fatty acid receptors, and the NOD-like receptor protein 3 inflammasome . This leads to the inhibition of lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis .

Safety and Hazards

Future Directions

“(S)-tert-butyl 3-hydroxybutanoate” shows promising therapeutic properties. It has been used to reduce the incidence of seizures in epilepsy and may have a role in the treatment of other neurological diseases such as dementia . It also shows potential as a substitute for plastics in various industries .

properties

IUPAC Name |

tert-butyl (3S)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPVFILAHLKSNJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436219 | |

| Record name | tert-Butyl (3S)-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-butyl 3-hydroxybutanoate | |

CAS RN |

82578-45-8 | |

| Record name | tert-Butyl (3S)-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)